molecular formula C14H22O3P+ B12966680 2,4-Di-tert-butylphenyl hydrogen phosphonate

2,4-Di-tert-butylphenyl hydrogen phosphonate

Cat. No.: B12966680
M. Wt: 269.30 g/mol
InChI Key: DEQZNQLWWPBQMW-UHFFFAOYSA-O
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Description

2,4-Di-tert-butylphenyl hydrogen phosphonate is an organophosphorus compound with the chemical formula C28H43O4P. It is known for its high thermal stability and low volatility, making it useful in various industrial applications. This compound is often used as a research chemical and in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4-Di-tert-butylphenyl hydrogen phosphonate is typically synthesized through the reaction of 2,4-di-tert-butylphenol with tri(2-chloroethyl) phosphite under basic conditions. The reaction involves a condensation process where the phenol and phosphite react to form the desired phosphonate compound .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

2,4-Di-tert-butylphenyl hydrogen phosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acids.

    Reduction: It can be reduced to form phosphonites.

    Substitution: The hydrogen atom in the phosphonate group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Various nucleophiles can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Phosphonic acids.

    Reduction: Phosphonites.

    Substitution: Substituted phosphonates with different functional groups[][2].

Scientific Research Applications

2,4-Di-tert-butylphenyl hydrogen phosphonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2,4-di-tert-butylphenyl hydrogen phosphonate exerts its effects involves its interaction with cellular components. It can disrupt cell membranes and interfere with oxidative stress pathways, leading to cell growth inhibition. The compound targets specific molecular pathways, including those involved in redox balance and membrane integrity .

Comparison with Similar Compounds

Similar Compounds

    Tris(2,4-di-tert-butylphenyl) phosphite: Another organophosphorus compound used as a stabilizer in polymers.

    Bis(2,4-di-tert-butylphenyl) phosphate: Similar in structure but with different functional groups.

Uniqueness

2,4-Di-tert-butylphenyl hydrogen phosphonate is unique due to its specific hydrogen phosphonate group, which imparts distinct chemical properties and reactivity compared to other similar compounds. Its high thermal stability and low volatility make it particularly valuable in industrial applications .

Properties

Molecular Formula

C14H22O3P+

Molecular Weight

269.30 g/mol

IUPAC Name

(2,4-ditert-butylphenoxy)-hydroxy-oxophosphanium

InChI

InChI=1S/C14H21O3P/c1-13(2,3)10-7-8-12(17-18(15)16)11(9-10)14(4,5)6/h7-9H,1-6H3/p+1

InChI Key

DEQZNQLWWPBQMW-UHFFFAOYSA-O

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)O[P+](=O)O)C(C)(C)C

Origin of Product

United States

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